molecular formula C14H16O B6207573 3-methyl-3-phenylspiro[3.3]heptan-1-one CAS No. 2703781-35-3

3-methyl-3-phenylspiro[3.3]heptan-1-one

Cat. No. B6207573
CAS RN: 2703781-35-3
M. Wt: 200.3
InChI Key:
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Description

3-Methyl-3-phenylspiro[3.3]heptan-1-one (MPSH 1-one) is a cyclic secondary amine that is used in a variety of scientific research applications. It is a versatile compound that can be used for a range of purposes including synthesis, drug development, and drug delivery. MPSH 1-one has an interesting chemical structure and is known for its unique properties.

Scientific Research Applications

MPSH 1-one has a wide range of scientific research applications. It is used in the synthesis of drugs and other molecules, as a building block for drug delivery systems, and as a model compound for studying the properties of other molecules. MPSH 1-one has also been used in the development of new drugs and as a tool for studying the effects of drugs on the body.

Mechanism of Action

MPSH 1-one is believed to act as an agonist at the δ-opioid receptor. This receptor is involved in the regulation of pain, mood, and reward. MPSH 1-one binds to the receptor and activates it, resulting in the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters then act on the brain to produce their effects.
Biochemical and Physiological Effects
MPSH 1-one has a variety of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and sedative effects. It also has antioxidant, anti-diabetic, and anti-cancer properties. In addition, MPSH 1-one has been shown to reduce the risk of cardiovascular disease, improve cognitive function, and reduce anxiety.

Advantages and Limitations for Lab Experiments

MPSH 1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized in a laboratory setting. It is also a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, MPSH 1-one is also limited in its use in laboratory experiments. It is a relatively small molecule, meaning that it has limited solubility in water and other solvents. This can make it difficult to use in certain experiments.

Future Directions

MPSH 1-one has a wide range of potential future applications. It could be used to develop new drugs and drug delivery systems, as well as to study the effects of drugs on the body. It could also be used to study the effects of other molecules on the body, such as hormones or proteins. In addition, MPSH 1-one could be used to study the effects of environmental pollutants on the body, as well as to develop new methods of drug delivery. Finally, MPSH 1-one could be used in the development of new medical diagnostics, such as imaging technologies.

Synthesis Methods

MPSH 1-one can be synthesized from a variety of starting materials. The most common method is the condensation of two molecules of ethyl benzoate and one molecule of cyclohexanone. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and yields MPSH 1-one as the product. Other methods of synthesis include the reaction of ethyl benzoate and cyclohexanone in the presence of an acid catalyst, and the condensation of two molecules of ethyl benzoate and one molecule of ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-3-phenylspiro[3.3]heptan-1-one involves the synthesis of a spirocyclic ketone through a multistep reaction sequence.", "Starting Materials": [ "Benzaldehyde", "2-methylcyclohexanone", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Magnesium", "Bromoethane", "Diethyl ether", "Ethylmagnesium bromide", "Benzophenone" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with 2-methylcyclohexanone in the presence of sodium hydroxide to form 3-phenyl-3-methylcyclohexanone.", "Step 2: Reduction of 3-phenyl-3-methylcyclohexanone with magnesium in methanol to form 3-phenyl-3-methylcyclohexanol.", "Step 3: Oxidation of 3-phenyl-3-methylcyclohexanol with acetic acid and sodium hypochlorite to form 3-phenyl-3-methylcyclohexanone.", "Step 4: Bromination of 3-phenyl-3-methylcyclohexanone with bromoethane and hydrochloric acid to form 3-(2-bromoethyl)-3-phenylcyclohexanone.", "Step 5: Formation of the Grignard reagent by reacting magnesium with ethyl bromide in diethyl ether.", "Step 6: Addition of the Grignard reagent to 3-(2-bromoethyl)-3-phenylcyclohexanone to form 3-(2-ethylphenyl)-3-phenylcyclohexanone.", "Step 7: Cyclization of 3-(2-ethylphenyl)-3-phenylcyclohexanone with benzophenone in the presence of hydrochloric acid to form 3-methyl-3-phenylspiro[3.3]heptan-1-one." ] }

CAS RN

2703781-35-3

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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